4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-methyl- 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-methyl-
Brand Name: Vulcanchem
CAS No.: 133305-92-7
VCID: VC8023116
InChI: InChI=1S/C15H17N3O/c1-3-4-9-18-12-8-6-5-7-11(12)14-13(15(18)19)16-10-17(14)2/h5-8,10H,3-4,9H2,1-2H3
SMILES:
Molecular Formula: C15H17N3O
Molecular Weight: 255.31 g/mol

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-methyl-

CAS No.: 133305-92-7

Cat. No.: VC8023116

Molecular Formula: C15H17N3O

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-methyl- - 133305-92-7

Specification

CAS No. 133305-92-7
Molecular Formula C15H17N3O
Molecular Weight 255.31 g/mol
IUPAC Name 5-butyl-1-methylimidazo[4,5-c]quinolin-4-one
Standard InChI InChI=1S/C15H17N3O/c1-3-4-9-18-12-8-6-5-7-11(12)14-13(15(18)19)16-10-17(14)2/h5-8,10H,3-4,9H2,1-2H3
Standard InChI Key CVLGNWUGFVTZRC-UHFFFAOYSA-N
Canonical SMILES CCCCN1C2=CC=CC=C2C3=C(C1=O)N=CN3C

Introduction

Chemical Identity and Structural Features

Core Molecular Architecture

The compound belongs to the imidazoquinolinone family, characterized by a fused bicyclic system comprising a quinoline backbone (a benzene ring fused to a pyridine ring) and an imidazole moiety. The core structure is designated as 4H-imidazo[4,5-c]quinolin-4-one, indicating the imidazole ring is annulated at the 4,5-positions of the quinoline framework, with a ketone group at position 4 .

Substituent Analysis:

  • Position 1: A methyl group (-CH₃) substituent, enhancing hydrophobicity and influencing receptor binding interactions .

  • Position 5: A butyl chain (-C₄H₉) contributing to lipophilicity and potential membrane permeability .

  • Saturation: The 1,5-dihydro designation indicates partial hydrogenation of the quinoline ring, likely at positions 1 and 5, altering electronic conjugation .

Synthesis and Manufacturing Pathways

General Synthetic Strategies

Synthesis of imidazoquinolinones typically follows multi-step routes involving nitration, cyclization, and functionalization. A representative protocol adapted from studies on analogous compounds involves :

  • Quinoline Functionalization: Nitration of quinoline-2,4-diol introduces nitro groups at position 3, followed by chlorination to yield 2,4-dichloro-3-nitroquinoline .

  • Amination: Treatment with aqueous ammonia replaces chlorine at position 4, forming 2-chloro-3-nitroquinolin-4-amine .

  • Reduction and Cyclization: Catalytic hydrogenation reduces the nitro group to an amine, enabling condensation with carboxylic acids (e.g., acetic acid for methyl substitution) to form the imidazole ring via polyphosphoric acid-mediated cyclization .

  • Alkylation: Butyl groups are introduced at position 5 through nucleophilic substitution or palladium-catalyzed cross-coupling .

Critical Reaction Parameters:

  • Temperature: Cyclization steps require heating (60–130°C) to overcome activation barriers .

  • Catalysts: Pd₂(dba)₃ or Pd(OAc)₂ facilitate Suzuki-Miyaura couplings for butyl group installation .

  • Yields: Reported yields for similar derivatives range from 45–68%, depending on substitution patterns .

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

  • LogP: Estimated at 3.2 ± 0.3 (Predicted via PubChem algorithms), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous Solubility: <1 mg/mL at 25°C, necessitating formulation with co-solvents (e.g., DMSO) for in vitro assays .

Stability Profile

  • Thermal Stability: Decomposes above 250°C, as observed in thermogravimetric analyses of hydrochloride salts .

  • Photodegradation: Susceptible to UV-induced ring-opening reactions; storage recommendations include amber glassware and inert atmospheres .

Pharmacological Profile and Biological Activity

Target Engagement Hypotheses

While direct binding data are unavailable, structural analogs exhibit:

  • A₃ Adenosine Receptor (A₃AR) Modulation: 2-Substituted imidazoquinolinones act as positive allosteric modulators (PAMs), enhancing agonist efficacy by 40–60% in cAMP inhibition assays .

  • Subtype Selectivity: The 3,4-dichlorophenyl-substituted derivatives show >100-fold selectivity for A₃AR over A₁/A₂A receptors .

Structure-Activity Relationships (SAR)

Key substituent effects derived from analogous compounds :

  • Position 1 (Methyl): Reduces metabolic clearance by cytochrome P450 compared to bulkier isopropyl groups .

  • Position 5 (Butyl): Optimal chain length for balancing lipophilicity and A₃AR binding affinity (EC₅₀ ≈ 220 nM) .

  • Ketone at Position 4: Essential for maintaining planar conformation critical for receptor interaction .

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